![molecular formula C20H17N3O7S B2765794 (Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-28-5](/img/structure/B2765794.png)
(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name and includes a benzodioxine ring, which is a type of heterocyclic compound. The presence of the nitro group, imine group, and ester group would also have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially participate in various chemical reactions. For example, the nitro group could be reduced to an amine, the imine could be hydrolyzed to a carbonyl and an amine, and the ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in its structure. For example, the presence of the nitro group could increase the compound’s reactivity and polarity .Scientific Research Applications
Chemical Synthesis and Characterization
- Research on compounds with similar structures often involves their synthesis and characterization, providing a foundation for understanding their chemical properties and potential applications. For example, studies have demonstrated the synthesis of oxazolidines and thiazolidines from β-hydroxy or β-mercapto α-amino acid esters, showcasing methods that could be relevant for synthesizing and modifying the structure of "(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" (Badr, Aly, Fahmy, & Mansour, 1981).
Potential Applications in Medicinal Chemistry
- The synthesis of heterocyclic compounds, including thiazoles and benzothiazoles, has been explored for their antimicrobial and antihypertensive activities. These studies suggest that compounds with similar structural motifs could have potential applications in developing new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Activity
- Schiff base ligands derived from thiazoles have been synthesized and evaluated for their antimicrobial activities, indicating that similar compounds could also possess bioactive properties useful in combating various pathogens (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Conformational Studies for Drug Design
- Conformational analysis and studies on similar compounds have been conducted to understand their mechanisms of action, which is crucial for designing more effective drugs. Such studies offer insights into how modifications in the chemical structure can influence biological activity and could be applied to "(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" for potential therapeutic uses (Johnson, Morales, Gorczyca, Dolliver, & McAllister, 2001).
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S/c1-2-28-18(24)11-22-14-5-4-13(23(26)27)10-17(14)31-20(22)21-19(25)12-3-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVYJAWCSFZHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.